(R)-Cyclobutyl(phenyl)methanamine hydrochloride
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Overview
Description
®-Cyclobutyl(phenyl)methanamine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclobutyl group attached to a phenylmethanamine structure, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclobutyl(phenyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Phenylmethanamine: The cyclobutyl group is then attached to the phenylmethanamine structure through nucleophilic substitution reactions.
Hydrochloride Salt Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-Cyclobutyl(phenyl)methanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-Cyclobutyl(phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it to secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the cyclobutyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
®-Cyclobutyl(phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine receptors and neurotransmitter analogs.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ®-Cyclobutyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylmethanamine: A simpler analog without the cyclobutyl group.
Cyclobutylamine: Contains the cyclobutyl group but lacks the phenylmethanamine structure.
Benzylamine: Similar structure but with a benzyl group instead of a cyclobutyl group.
Uniqueness
®-Cyclobutyl(phenyl)methanamine hydrochloride is unique due to the presence of both the cyclobutyl and phenylmethanamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(R)-cyclobutyl(phenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(10-7-4-8-10)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOLJOPKUMMRSZ-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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